molecular formula C16H12O4 B13078764 2-(2-Hydroxy-3-phenylacryloyl)benzoicacid

2-(2-Hydroxy-3-phenylacryloyl)benzoicacid

Cat. No.: B13078764
M. Wt: 268.26 g/mol
InChI Key: GNNPNKIWDULLFI-UVTDQMKNSA-N
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Description

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is a benzoic acid derivative featuring a hydroxy-substituted phenylacryloyl moiety at the 2-position of the aromatic ring. This structure combines a carboxylic acid group with a conjugated α,β-unsaturated ketone system, enabling unique electronic and steric properties.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10-

InChI Key

GNNPNKIWDULLFI-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts

Major Products Formed

    Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid

    Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid

    Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters

Scientific Research Applications

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Binding Energies (ΔGbinding) of Benzoylbenzoic Acid Derivatives

Compound ΔGbinding (kcal/mol) Key Interacting Residues
2-Benzoylbenzoic acid -8.2 Ser-144, Asp-307
2-(4-Methylbenzoyl)benzoic acid -9.1 Ser-144, Tyr-103
2-(4-Methoxybenzoyl)benzoic acid -9.4 Asp-307, His-71

Chlorophenoxy and Sulfonated Derivatives

  • 2-(2-Chlorophenoxy)benzoic acid (): This compound replaces the acryloyl group with a chlorophenoxy moiety. However, the absence of the α,β-unsaturated ketone system reduces its capacity for Michael addition reactions, a key feature of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid .
  • Sulfonated Derivatives (): 2-(Sulfooxy)benzoic acid and hydroxyl-(sulfooxy)benzoic acid introduce sulfonic acid groups, significantly increasing solubility and acidity (pKa ~1–2) compared to the target compound (carboxylic acid pKa ~4–5). These groups also alter metabolic pathways, as evidenced by MS/MS fragmentation patterns showing sulfoxy group loss .

Ethoxy-Hydroxy Phenylacrylic Acid Derivatives

(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid () shares the acrylic acid backbone but features an ethoxy group at the 3-position of the phenyl ring. The ethoxy group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and may influence membrane permeability.

Key Research Findings and Implications

  • Pharmacological Relevance: The hydroxy-acryloyl group in 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid enables dual hydrogen bonding (via -OH and -COOH), making it a stronger candidate for receptor targeting than sulfonated or chlorophenoxy analogs .
  • Electronic Effects : Electron-donating substituents (e.g., methoxy) improve binding affinity, while bulky groups (e.g., sulfoxy) may sterically hinder receptor interactions .
  • Metabolic Stability : Sulfonated derivatives undergo rapid desulfation, whereas the target compound’s stability under physiological conditions remains to be fully characterized .

Biological Activity

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid, commonly referred to as a phenylacryloyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid features a phenolic hydroxyl group and an acrylic moiety, which contribute to its biological properties. The compound can be represented as follows:

C16H14O4\text{C}_{16}\text{H}_{14}\text{O}_4

This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid exhibits notable antimicrobial properties. A study evaluated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid effectively scavenges free radicals, thereby offering protective effects against oxidative stress.

Concentration (µg/mL)% Inhibition
1030
5055
10085

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism through which it may exert anti-inflammatory effects by modulating immune responses.

The biological activity of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Antioxidant Mechanism : By donating electrons to free radicals, it mitigates oxidative damage in cells.

Case Studies

A notable study investigated the pharmacokinetic profile of this compound in animal models. The findings revealed that after administration, the compound reached peak plasma concentrations within 30 minutes and exhibited a half-life conducive for therapeutic use.

Pharmacokinetics Summary

ParameterValue
C_max (µg/mL)0.75
T_max (min)30
Half-life (min)45

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